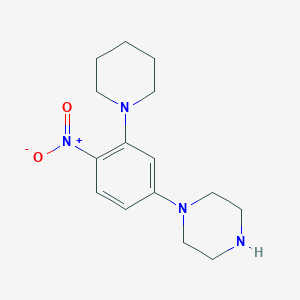

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDTNCUMWPRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386616 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346704-04-9 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. This molecule incorporates a nitro-substituted phenyl ring linked to both a piperidine and a piperazine moiety, structural motifs of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document outlines a plausible synthetic route based on sequential nucleophilic aromatic substitution, detailed experimental protocols, and a thorough characterization profile including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, as well as mass spectrometry fragmentation analysis. Furthermore, potential biological activities and associated signaling pathways are discussed, providing a solid foundation for further research and development in the fields of pharmacology and drug discovery.

Introduction

Piperazine and piperidine rings are key pharmacophores found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and central nervous system effects.[1][2][3] The strategic combination of these two heterocyclic systems on a nitro-activated phenyl scaffold presents an opportunity for the development of new chemical entities with unique pharmacological profiles. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for nucleophilic substitution but also serves as a potential site for further chemical modification, such as reduction to an amino group, which can dramatically alter the compound's biological properties. This guide details a proposed synthesis and the expected analytical characterization of this compound (CAS No. 346704-04-9).

Proposed Synthesis

The synthesis of this compound is proposed via a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 1,3-dichloro-4-nitrobenzene. The presence of the electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack. The chlorine atom at the 3-position (ortho to the nitro group) is expected to be more reactive towards nucleophilic substitution than the chlorine at the 1-position (meta to the nitro group).

The proposed two-step synthesis is as follows:

Step 1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

In the first step, 1,3-dichloro-4-nitrobenzene is reacted with piperidine. The more activated chlorine atom at the 3-position is displaced by piperidine to yield the intermediate, 1-(3-chloro-4-nitrophenyl)piperidine.

Step 2: Synthesis of this compound

The intermediate from Step 1 is then reacted with piperazine. The remaining chlorine atom at the 1-position is substituted by piperazine to afford the final product, this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine (Intermediate)

-

To a solution of 1,3-dichloro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(3-chloro-4-nitrophenyl)piperidine.

Synthesis of this compound (Final Product)

-

In a sealed reaction vessel, dissolve 1-(3-chloro-4-nitrophenyl)piperidine (1.0 eq) and piperazine (1.5 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or use an excess of piperazine as both reactant and solvent.

-

Add a base like sodium carbonate (Na₂CO₃, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

A Technical Guide to the Physicochemical Properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide focuses on its chemical identity and provides detailed, standard experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, and lipophilicity (LogP). Furthermore, this guide presents a conceptual framework for the potential biological activities of this compound based on the well-documented pharmacology of the piperazine scaffold. All methodologies are presented to support researchers in drug discovery and development in characterizing this and similar novel chemical entities.

Chemical Identity and Structure

The fundamental step in characterizing any compound is to establish its precise chemical identity. This compound is a substituted phenylpiperazine derivative. Its structure incorporates a piperazine ring, a piperidine ring, and a nitro group attached to a central phenyl core.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine | - |

| CAS Number | 346704-04-9 | [1] |

| Molecular Formula | C₁₅H₂₂N₄O₂ | Calculated |

| Molecular Weight | 290.36 g/mol | Calculated |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)N3CCNCC3)N(=O)=O | - |

| Chemical Structure |  | - |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. Currently, specific experimental data for this compound are not widely reported. The table below outlines the key properties that require experimental determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method |

| Melting Point (°C) | Data Not Available | Capillary Melting Point Apparatus |

| Aqueous Solubility (µg/mL) | Data Not Available | Shake-Flask Method |

| LogP (o/w) | Data Not Available | Shake-Flask Method |

| pKa | Data Not Available | UV-spectrophotometry / Potentiometric Titration |

Experimental Protocols

To facilitate the characterization of this compound, the following standard operating procedures for determining its core physicochemical properties are provided.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 cm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus (e.g., Mel-Temp or similar).

-

Approximate Determination: A rapid heating run (10-20°C per minute) is performed to find the approximate melting range.[2]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, starting from about 10-15°C below the approximate melting temperature.[2]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[5] The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination

Solubility is a critical property influencing a drug's bioavailability.[6] The shake-flask method is the gold-standard technique for measuring thermodynamic solubility.[7]

Protocol: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous medium (e.g., water or phosphate-buffered saline, pH 7.4).[7]

-

Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours or more) to ensure equilibrium between the solid and dissolved states is reached.[8]

-

Phase Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[8] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.[6]

-

Result: The determined concentration is reported as the thermodynamic solubility of the compound in the specified medium.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.[9] The shake-flask method is the most reliable for LogP determination.[10]

Protocol: Shake-Flask Method for LogP

-

Solvent Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for LogD) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then separated.

-

Partitioning: A known, small amount of the compound is dissolved in the pre-saturated n-octanol. This solution is then mixed with a volume of pre-saturated aqueous phase in a vial.

-

Equilibration: The vial is agitated until equilibrium is reached (e.g., several hours), allowing the compound to partition between the two phases.[11]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is measured by HPLC or another suitable analytical technique.[11]

-

Calculation: The partition coefficient (P) is calculated as P = [organic] / [aqueous]. The final LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[9]

Visualizations: Workflows and Biological Context

Experimental Workflow

The characterization of a novel compound follows a logical progression of experiments. The workflow below illustrates the sequence of physicochemical property determination.

Caption: General workflow for the experimental determination of core physicochemical properties.

Potential Biological Pathways

While specific biological targets for this compound have not been identified, the piperazine scaffold is a well-known pharmacophore present in numerous FDA-approved drugs.[12][13] Piperazine derivatives exhibit a wide range of biological activities, often by interacting with central nervous system (CNS) targets or cellular enzymes.[14][15]

Caption: Conceptual signaling pathways for piperazine-based compounds.

References

- 1. This compound | 346704-04-9 | FN133185 [biosynth.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 15. jetir.org [jetir.org]

Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanism of Action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

For Immediate Release

Shanghai, China – December 27, 2025 – While specific, in-depth research on the mechanism of action for the compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine remains to be publicly documented, its structural features as a phenylpiperazine derivative suggest a potential for significant activity within the central nervous system. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the plausible biological targets and signaling pathways, based on the well-established pharmacology of structurally related compounds.

Core Structural Analysis and Postulated Biological Activity

This compound is a synthetic organic compound characterized by a piperazine ring linked to a nitrophenyl group, which is further substituted with a piperidine moiety. The presence of the piperazine and phenylpiperazine scaffolds is a strong indicator of potential interactions with various neurotransmitter systems. Preliminary information suggests that this compound may exhibit significant biological activity in the realm of neuropharmacology, potentially influencing serotonin and dopamine pathways.[1] Such interactions are critical in the modulation of mood, cognition, and motor control, making this class of compounds a subject of interest for the development of therapeutics for neuropsychiatric conditions.

Potential Molecular Targets and Signaling Pathways

Based on the pharmacology of analogous phenylpiperazine derivatives, the primary molecular targets for this compound are likely to be G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors. The interaction with these receptors can initiate a cascade of intracellular signaling events.

Serotonergic System Interaction

Phenylpiperazine derivatives are well-known for their affinity for various serotonin receptor subtypes. The potential interaction of this compound with these receptors could lead to the modulation of downstream signaling pathways, such as the adenylyl cyclase and phospholipase C pathways.

Figure 1: Postulated Serotonergic Signaling Pathway.

Dopaminergic System Interaction

Similarly, interaction with dopamine receptors is a hallmark of many phenylpiperazine compounds. Binding to dopamine receptors can influence motor control, motivation, and reward pathways. The specific downstream effects would depend on the receptor subtype (D1-like or D2-like) and whether the compound acts as an agonist or antagonist.

Figure 2: Postulated Dopaminergic Signaling Pathway.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is available, the following table presents a hypothetical summary of quantitative data that would be crucial for characterizing its mechanism of action. These parameters are typically determined through in vitro pharmacological assays.

| Parameter | Description | Hypothetical Value Range |

| Ki (nM) | Inhibitor binding affinity; the concentration of inhibitor that occupies 50% of the target receptors. | 1 - 100 |

| IC50 (nM) | Half maximal inhibitory concentration; the concentration of an inhibitor that reduces the response of an agonist by 50%. | 10 - 500 |

| EC50 (nM) | Half maximal effective concentration; the concentration of a drug that gives half of the maximal response. | 5 - 200 |

| Emax (%) | The maximum effect of a drug. | 80 - 100 |

Key Experimental Protocols (Proposed)

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.

Methodology:

-

Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2).

-

Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50 or IC50) of the compound at the target receptors.

Methodology (Example: cAMP Assay for Gs- or Gi-coupled receptors):

-

Culture cells expressing the target receptor.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist testing).

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

-

Plot the concentration-response curve and determine the EC50 or IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound is not yet fully elucidated, its chemical structure strongly suggests a role as a modulator of serotonergic and dopaminergic systems. The proposed experimental protocols provide a clear roadmap for future research to rigorously characterize its pharmacological profile. A thorough investigation into its binding affinities, functional activities, and downstream signaling effects will be paramount in determining its potential as a novel therapeutic agent for neurological and psychiatric disorders. Further studies are warranted to explore these possibilities and to establish a definitive understanding of its molecular interactions.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, a molecule featuring a phenylpiperazine core, a piperidine moiety, and a nitroaromatic group, presents a compelling scaffold for drug discovery. While direct biological data for this specific molecule is not extensively available, its structural components are prevalent in a variety of biologically active agents. This technical guide synthesizes information from structurally related compounds to propose and detail a prospective research plan for identifying and characterizing the potential biological targets of this compound. The primary hypothesized targets include the serotonin transporter (SERT), the sigma-1 receptor, and urease, based on the known activities of phenylpiperazine, piperidine, and nitroaromatic derivatives. This document provides a comprehensive overview of the rationale for target selection, detailed experimental protocols for in vitro and in vivo validation, and visual representations of associated signaling pathways and experimental workflows to guide future research endeavors.

Introduction: Structural Rationale for Target Exploration

The chemical architecture of this compound incorporates three key pharmacophores that are frequently associated with specific biological activities:

-

Phenylpiperazine: This moiety is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting activity at central nervous system (CNS) targets. Phenylpiperazine antidepressants, for instance, are known to interact with serotonin receptors and transporters.[1]

-

Piperidine: The piperidine ring is another privileged structure in drug discovery, found in a wide array of pharmaceuticals with diverse therapeutic applications, including those targeting CNS disorders.[2]

-

Nitroaromatic Group: Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and enzymatic inhibitory effects.[3] The electron-withdrawing nature of the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The combination of these structural features suggests that this compound is a promising candidate for investigation against a range of biological targets. This guide will focus on a rational, evidence-based approach to exploring its potential therapeutic applications.

Hypothesized Biological Targets and Rationale

Based on an analysis of structurally analogous compounds, three primary biological targets are proposed for this compound.

Serotonin Transporter (SERT)

Rationale: The phenylpiperazine core is a common feature of many serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.[4][5][6][7] The modulation of serotonergic pathways is a cornerstone of treatment for depression and other mood disorders.

Sigma-1 Receptor

Rationale: Arylpiperazine derivatives have been shown to possess high affinity for sigma receptors. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of treatments for neurological and psychiatric disorders.[8]

Urease

Rationale: The presence of a nitro group in aromatic compounds has been associated with urease inhibitory activity.[9][10] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.

Data Presentation: Biological Activities of Structurally Related Compounds

To provide a quantitative basis for the proposed targets, the following table summarizes the biological activities of representative phenylpiperazine, piperidine, and nitroaromatic derivatives.

| Compound Class | Representative Compound/Derivative | Biological Target | Activity (IC₅₀/Kᵢ) |

| Phenylpiperazine Derivatives | 1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ Receptor | Kᵢ = 25 nM |

| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT₂C Receptor | Kᵢ = 1.3 nM | |

| Flibanserin | 5-HT₁ₐ Agonist, 5-HT₂ₐ Antagonist | Kᵢ = 1 nM (5-HT₁ₐ), 49 nM (5-HT₂ₐ) | |

| Piperidine Derivatives | Haloperidol | Dopamine D₂ Receptor, Sigma-1 Receptor | Kᵢ = 1.5 nM (D₂), 3.2 nM (σ₁) |

| Methylphenidate | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | IC₅₀ = 14 nM (DAT), 39 nM (NET) | |

| Nitroaromatic Compounds | Nitazoxanide | Various parasitic and bacterial enzymes | Broad-spectrum antimicrobial |

| Nifurtimox | Nitroreductase (in parasites) | Prodrug activated by reduction |

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed to investigate the interaction of this compound with its hypothesized biological targets.

In Vitro Binding and Enzyme Inhibition Assays

Objective: To determine the binding affinity of the test compound for the human serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT

-

[³H]Citalopram (Radioligand)[11]

-

Fluoxetine (Positive control)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

-

Radioligand Addition: Add [³H]Citalopram to a final concentration of ~1 nM. For non-specific binding determination, add a high concentration of fluoxetine (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Objective: To determine the binding affinity of the test compound for the sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (rich in sigma-1 receptors)[8]

-

--INVALID-LINK---Pentazocine (Radioligand)[8]

-

Haloperidol (Positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

-

Radioligand Addition: Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM. For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

-

Incubation: Incubate the plate at 37°C for 120 minutes.

-

Filtration and Washing: Follow the same procedure as for the SERT binding assay.

-

Scintillation Counting: Measure radioactivity as described above.

-

Data Analysis: Calculate specific binding, IC₅₀, and Kᵢ values as for the SERT assay.

Objective: To determine the inhibitory activity of the test compound against urease.

Materials:

-

Jack bean urease

-

Urea solution (Substrate)

-

Thiourea (Positive control)

-

Phosphate buffer (pH 7.0)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add phosphate buffer, urease enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add urea solution to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Color Development: Stop the reaction and develop the color by adding phenol-nitroprusside solution followed by alkaline hypochlorite solution.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.[9]

In Vivo Behavioral Assay

Objective: To evaluate the potential antidepressant-like activity of the test compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Imipramine (Positive control)

-

Cylindrical swim tank (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm

-

Video recording system

Procedure:

-

Acclimatization: Allow the rats to acclimatize to the experimental room for at least one hour before the test.

-

Drug Administration: Administer the test compound, vehicle, or imipramine intraperitoneally (i.p.) 60 minutes before the test.

-

Pre-swim Session (Day 1): Place each rat individually in the swim tank for a 15-minute pre-swim session.[12]

-

Test Session (Day 2): 24 hours after the pre-swim, place the rats back in the swim tank for a 5-minute test session.[12]

-

Behavioral Recording: Record the entire 5-minute test session using a video camera.

-

Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behavior. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[13]

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized mechanism of action at the serotonin transporter.

Caption: Proposed interaction with the sigma-1 receptor signaling pathway.

Caption: Hypothesized inhibitory action on the urease enzyme.

Experimental Workflows

References

- 1. drugs.com [drugs.com]

- 2. [Synthesis of CNS-activity of pyran derivatives: 6,8-dioxabicyclo(3,2,1)octane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

- 4. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lasa.co.uk [lasa.co.uk]

In Silico Modeling of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothesized in silico modeling approach for studying the interactions of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited direct research on this specific molecule, this document outlines a theoretical framework based on established computational methodologies applied to similar piperazine-based compounds.

Introduction

Piperazine and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The compound this compound incorporates several key pharmacophoric features, suggesting potential interactions with various biological targets. In silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions, guiding further experimental validation.[1]

This guide details a hypothetical in silico workflow, including target identification, molecular docking, and quantitative structure-activity relationship (QSAR) analysis, to elucidate the potential mechanism of action and binding modes of this compound.

Hypothesized Biological Target and Signaling Pathway

Based on the common activities of piperazine derivatives, a plausible target for in silico investigation is the mammalian target of rapamycin (mTOR) , a key regulator of cell growth, proliferation, and survival.[6][7] The dysregulation of the mTOR signaling pathway is implicated in various cancers.

Below is a conceptual diagram of a simplified mTOR signaling pathway that could be modulated by an inhibitor like the subject compound.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the computational analysis of the lead compound.

Experimental Protocols

Molecular Docking Protocol

This protocol describes a representative procedure for performing molecular docking studies to predict the binding mode and affinity of this compound with a selected protein target (e.g., mTOR).

Objective: To predict the most favorable binding orientation of the ligand within the active site of the receptor and to estimate the binding affinity.

Materials:

-

Software: AutoDock Tools, AutoDock Vina, PyMOL or Chimera for visualization.

-

Input Files:

-

3D structure of the target protein (e.g., from the Protein Data Bank).

-

3D structure of the ligand, this compound.

-

Procedure:

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., mTOR) from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Save the prepared protein structure in the PDBQT file format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL or SDF file.

-

Perform energy minimization of the ligand structure using a force field like MMFF94.

-

Using AutoDock Tools, define the rotatable bonds and assign Gasteiger charges.

-

Save the prepared ligand structure in the PDBQT file format.

-

-

Grid Box Generation:

-

Identify the active site of the protein, typically the binding pocket of a known inhibitor.

-

Define a grid box that encompasses the entire active site. The size of the grid should be sufficient to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking simulation.

-

Configure the docking parameters, including the coordinates of the grid box center and its dimensions.

-

Run the docking simulation. The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the predicted binding poses using software like PyMOL or Chimera.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-scoring pose.

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico analyses.

Table 1: Molecular Docking and QSAR Results for Piperazine Analogues

| Compound ID | Analogue Structure | Predicted Binding Affinity (kcal/mol) | Predicted pIC50 (QSAR Model) |

| Lead | This compound | -8.5 | 7.8 |

| A-01 | 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | -7.2 | 6.9 |

| A-02 | 1-(4-Nitro-3-morpholinophenyl)piperazine | -8.1 | 7.5 |

| A-03 | 1-(4-Cyano-3-piperidin-1-ylphenyl)piperazine | -8.9 | 8.2 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 318.39 g/mol | < 500 |

| LogP | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Topological Polar Surface Area (TPSA) | 71.5 Ų | < 140 Ų |

| Aqueous Solubility (LogS) | -3.5 | > -4 |

Conclusion

This technical guide outlines a hypothetical yet robust in silico framework for the initial characterization of this compound. The described methodologies, including molecular docking and QSAR, are standard practices in computational drug discovery for identifying potential biological targets, predicting binding interactions, and guiding the synthesis of more potent and selective analogues.[2][6][8] The presented workflow and data serve as a template for researchers to initiate computational studies on novel piperazine derivatives, ultimately accelerating the drug development process.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Analogs

The target molecule, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, possesses two key pharmacophoric fragments: a 4-nitrophenylpiperazine head and a phenylpiperazine core with a meta-piperidine substituent. SAR studies of analogs have primarily focused on modifications of the 4-nitrophenylpiperazine moiety, particularly in the context of tyrosinase inhibition.

Structure-Activity Relationship of 4-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

A novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated for their potential as tyrosinase inhibitors. The general structure of these analogs consists of a 4-nitrophenylpiperazine core with various substitutions at the N1-position of the piperazine ring.

Data Presentation: Tyrosinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-nitrophenylpiperazine derivatives against mushroom tyrosinase.

| Compound ID | N1-Substituent | IC50 (µM) |

| 4a | Benzoyl | > 100 |

| 4b | 4-Methylbenzoyl | > 100 |

| 4c | 4-Methoxybenzoyl | > 100 |

| 4d | 4-Chlorobenzoyl | > 100 |

| 4e | 4-Nitrobenzoyl | > 100 |

| 4f | 2-Nitrobenzoyl | > 100 |

| 4g | 3,5-Dinitrobenzoyl | > 100 |

| 4h | Phenylacetyl | > 100 |

| 4i | Cinnamoyl | > 100 |

| 4j | Pyridine-2-carbonyl | > 100 |

| 4k | Pyridine-3-carbonyl | 85.32 |

| 4l | Indole-3-acetyl | 72.55 |

| 4m | Benzyl | > 100 |

| Kojic Acid | (Reference) | 16.67 |

SAR Analysis:

-

Aromatic Substituents: Simple benzoyl and phenylacetyl substitutions on the piperazine nitrogen (compounds 4a-4h ) did not show significant tyrosinase inhibitory activity.

-

Heterocyclic Moieties: The introduction of a pyridine ring (compound 4k ) or an indole moiety (compound 4l ) at the N1-position led to a notable increase in inhibitory potency.[1]

-

Most Potent Analog: Compound 4l , featuring an indole-3-acetyl group, was identified as the most potent inhibitor in this series with an IC50 value of 72.55 µM.[1] This suggests that the indole ring may play a crucial role in binding to the active site of the tyrosinase enzyme.

SAR of meta-Substituted Phenylpiperazine Derivatives

While specific SAR data for 3-piperidinyl-substituted phenylpiperazines is limited, general principles for meta-substituted phenylpiperazine derivatives can be inferred from the literature on ligands for various receptors, such as serotonin and dopamine receptors.

-

General Trends: The nature of the substituent at the meta-position of the phenyl ring can significantly influence receptor affinity and selectivity. Both electronic and steric factors play a role.

-

Conformational Effects: The introduction of a bulky substituent like a piperidine ring at the meta-position can restrict the conformation of the phenylpiperazine moiety, which may be favorable or unfavorable for binding to a specific biological target.

-

Basic Amine: The presence of the second basic nitrogen in the piperidine ring introduces an additional site for potential ionic interactions or hydrogen bonding within a receptor binding pocket.

Experimental Protocols

General Synthesis of 4-Nitrophenylpiperazine Derivatives

The synthesis of the 4-nitrophenylpiperazine analogs is typically achieved through a multi-step process. A representative synthetic route is outlined below.

Caption: Generalized synthetic workflow for 4-nitrophenylpiperazine analogs.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against mushroom tyrosinase is determined spectrophotometrically using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Test compounds dissolved in DMSO

-

Kojic acid (as a positive control)

Procedure:

-

A solution of mushroom tyrosinase is prepared in phosphate buffer.

-

The test compound (at various concentrations) is pre-incubated with the enzyme solution for a specific period at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by the addition of L-DOPA solution.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway

Tyrosinase and Melanin Synthesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin. It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of non-enzymatic reactions. Inhibitors of tyrosinase can block this pathway, leading to a reduction in melanin production.

Caption: Simplified signaling pathway of melanin synthesis and tyrosinase inhibition.

Conclusion

The structure-activity relationship of this compound analogs is an area with potential for the discovery of novel therapeutic agents. The available data on 4-nitrophenylpiperazine derivatives highlights the importance of the N1-substituent on the piperazine ring for tyrosinase inhibitory activity, with heterocyclic moieties showing promise. While specific SAR data for the 3-piperidin-1-ylphenyl fragment is currently lacking, the general principles of meta-substitution on the phenylpiperazine core suggest that this group will significantly influence the pharmacological profile of the molecule. Further research is warranted to synthesize and evaluate a broader range of analogs to fully elucidate the SAR of this chemical class and to explore its potential in various therapeutic areas.

References

An In-depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a novel chemical entity for which no specific discovery, historical data, or experimental results have been publicly documented at the time of this writing. This guide is a prospective technical whitepaper constructed from established principles of organic synthesis and medicinal chemistry, based on structurally related compounds. The experimental protocols, data, and biological pathways presented herein are hypothetical and intended to serve as an illustrative framework for the potential investigation of this molecule.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The introduction of a nitrophenyl group can confer specific electronic properties and potential biological activities, such as antimicrobial or anticancer effects. Furthermore, substitution on the phenyl ring with a piperidine group can modulate the compound's physicochemical properties, including lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological evaluation of the novel compound this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below.

Synthetic Scheme

A potential two-step synthesis is proposed, starting from 1-fluoro-2-nitrobenzene.

-

Step 1: Nucleophilic Aromatic Substitution with Piperidine. 1-Fluoro-2-nitrobenzene is reacted with piperidine in the presence of a base to yield 1-(2-nitrophenyl)piperidine.

-

Step 2: Nitration. The resulting 1-(2-nitrophenyl)piperidine is then subjected to nitration to introduce a second nitro group at the para position to the existing nitro group, yielding an intermediate which is then reacted with piperazine. A more direct approach would be a nucleophilic aromatic substitution on a di-substituted benzene ring. A plausible starting material would be 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The differential reactivity of the halogen leaving groups allows for a sequential substitution, first with piperidine and then with piperazine.

A more likely and controlled synthesis would involve the nucleophilic aromatic substitution of a dihalogenated nitrobenzene. For instance, starting with 1,2-dichloro-4-nitrobenzene or 1-fluoro-2-chloro-4-nitrobenzene. The differential reactivity of the halogens (F > Cl) can be exploited for selective substitution.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

1-Chloro-2-fluoro-5-nitrobenzene

-

Piperidine

-

Piperazine

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine: To a solution of 1-chloro-2-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

-

The reaction mixture is stirred at 80°C for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 1-(2-chloro-4-nitrophenyl)piperidine.

-

Synthesis of this compound: To a solution of 1-(2-chloro-4-nitrophenyl)piperidine (1.0 eq) in DMSO, add piperazine (1.5 eq) and potassium carbonate (2.5 eq).

-

The reaction mixture is heated to 120°C for 24 hours.

-

Upon completion, the reaction mixture is worked up as described in step 3-5.

-

The crude product is purified by column chromatography on silica gel (dichloromethane:methanol gradient) to yield this compound.

Hypothetical Biological Data

Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with CNS targets, such as dopamine or serotonin receptors. The following table presents hypothetical, yet realistic, quantitative data that might be obtained from in vitro pharmacological profiling.

| Assay Type | Target | Hypothetical IC50 (nM) | Hypothetical Ki (nM) | Assay Format |

| Radioligand Binding | Dopamine D2 Receptor | 150 | 95 | [3H]Spiperone displacement |

| Radioligand Binding | Serotonin 5-HT2A Receptor | 85 | 50 | [3H]Ketanserin displacement |

| Functional Assay | Dopamine D2 Receptor | 350 (antagonist) | - | cAMP inhibition |

| Functional Assay | Serotonin 5-HT2A Receptor | 120 (antagonist) | - | Calcium mobilization |

Visualization of Processes

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target compound.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antagonist of the Dopamine D2 receptor, a potential target for the title compound.

Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

While this compound remains a hypothetical compound within the public scientific domain, this technical guide provides a robust framework for its synthesis, characterization, and potential biological investigation. The proposed synthetic route leverages established chemical principles, and the hypothetical data and pathways offer a glimpse into the potential pharmacological profile of this novel entity. Further empirical research is necessary to validate these propositions and to fully elucidate the discovery and history of this compound.

An In-depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and its Analogs as Research Chemicals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature and experimental data for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (CAS No. 346704-04-9) are scarce. This guide provides a comprehensive overview based on established principles and data from structurally related nitrophenylpiperazine and piperidinylphenylpiperazine analogs to infer its potential properties and guide future research.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with a wide array of biological activities.[1][2] These compounds are known to interact with various biological targets, including neurotransmitter receptors and enzymes.[2] The structural motif of a substituted nitrophenylpiperazine, as seen in the target molecule, suggests potential bioactivity that warrants investigation. This guide aims to provide a technical framework for researchers interested in the synthesis, characterization, and potential applications of this compound and related compounds.

Chemical Profile

| Property | Value (Predicted/Inferred) |

| IUPAC Name | 1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine |

| CAS Number | 346704-04-9 |

| Molecular Formula | C₁₅H₂₂N₄O₂ |

| Molecular Weight | 290.36 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Synthesis

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route for this compound.

Experimental Protocols for Bioactivity Screening

Given the structural motifs present in the target molecule, a primary area of investigation would be its interaction with central nervous system (CNS) receptors. The following are detailed experimental protocols for key assays.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Radioligand binding assays are a common and sensitive method.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine D2, serotonin 5-HT2A, sigma-1).

Materials:

-

Test compound (dissolved in DMSO)

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the receptor (e.g., [³H]spiperone for D2 receptors)

-

Incubation buffer (e.g., Tris-HCl)

-

Non-specific binding competitor (e.g., haloperidol for D2 receptors)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand receptor binding assay.

Enzyme Inhibition Assays

Piperazine derivatives have also been shown to inhibit various enzymes. An example protocol for tyrosinase inhibition is provided below, as nitrophenylpiperazines have been investigated for this activity.[3]

Objective: To determine the tyrosinase inhibitory activity of the test compound.

Materials:

-

Test compound (dissolved in DMSO)

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, tyrosinase solution, and phosphate buffer.

-

Pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Quantitative Data for Analogous Compounds

The following tables summarize bioactivity data for structurally related compounds to provide a reference for potential activity.

Table 1: Binding Affinities (Ki, nM) of Piperazine/Piperidine Analogs for CNS Receptors [4]

| Compound | Core Structure | hH₃R Ki | σ₁R Ki | σ₂R Ki |

| Analog 1 | Piperazine | 3.17 | 1531 | - |

| Analog 2 | Piperidine | 7.70 | 3.64 | - |

| Analog 3 | Piperidine | 6.2 | 4.41 | 67.9 |

Table 2: Tyrosinase Inhibitory Activity (IC₅₀, µM) of Nitrophenylpiperazine Derivatives [3]

| Compound | Substitution on Piperazine | IC₅₀ (µM) |

| Analog 4a | Phenyl | 184.24 |

| Analog 4l | Indole | 72.55 |

Potential Signaling Pathways

Based on the activities of related piperazine derivatives, this compound could potentially modulate several signaling pathways.

Monoaminergic Neurotransmission

Many piperazine derivatives interact with dopamine and serotonin receptors, thereby modulating downstream signaling cascades such as the cAMP pathway.[2]

Caption: Simplified G-protein coupled receptor signaling pathway.

Sigma Receptor Signaling

Sigma-1 receptors are intracellular chaperones that can modulate a variety of signaling pathways, including calcium signaling and ion channel function.[4][5]

Conclusion

While direct experimental data on this compound is limited, this guide provides a comprehensive framework for its investigation based on the extensive literature on analogous piperazine derivatives. The synthetic route, experimental protocols, and potential biological targets outlined herein offer a solid foundation for researchers to explore the pharmacological profile of this and related compounds. Future studies are necessary to elucidate the specific biological activities and mechanisms of action of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Blueprint for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on a closely related analog, 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine , and data from structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in DMSO-d6 provides a clear fingerprint of the molecule's proton environment. The data is summarized in the table below. The expected spectrum of the non-acetylated target compound would be similar, with the notable absence of the acetyl methyl singlet and a likely upfield shift of the piperazine protons adjacent to the free amine.

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (in DMSO-d6) | ~7.8 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.2 | dd | 1H | Aromatic H (ortho to piperazine) | |

| ~7.0 | d | 1H | Aromatic H (meta to NO₂) | |

| ~3.6 | t | 4H | Piperazine H (adjacent to acetyl) | |

| ~3.1 | t | 4H | Piperazine H (adjacent to phenyl) | |

| ~2.9 | t | 4H | Piperidine H (adjacent to N) | |

| ~2.05 | s | 3H | Acetyl CH₃ | |

| ~1.6 | m | 4H | Piperidine H (β to N) | |

| ~1.5 | m | 2H | Piperidine H (γ to N) |

Table 1: ¹H NMR Data for 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Theoretical)

The expected ¹³C NMR spectral data for this compound is projected based on known chemical shifts for substituted nitrobenzenes, piperidines, and piperazines.

| Assignment | Expected Chemical Shift (δ) ppm |

| Aromatic C (C-NO₂) | 145 - 150 |

| Aromatic C (C-piperidine) | 135 - 140 |

| Aromatic C (C-piperazine) | 150 - 155 |

| Aromatic CHs | 115 - 130 |

| Piperazine CH₂ (adjacent to phenyl) | 45 - 50 |

| Piperazine CH₂ (adjacent to NH) | 43 - 48 |

| Piperidine CH₂ (adjacent to N) | 50 - 55 |

| Piperidine CH₂ (β to N) | 25 - 30 |

| Piperidine CH₂ (γ to N) | 23 - 28 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy (Theoretical)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| N-O Stretch (Nitro) | 1500 - 1550 and 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS) (Theoretical)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

| Ion | Expected m/z | Comment |

| [M]⁺ | ~306.17 | Molecular ion |

| [M - NO₂]⁺ | ~260.18 | Loss of the nitro group |

| [M - C₅H₁₀N]⁺ | ~221.10 | Cleavage of the piperidine ring |

| [C₁₀H₁₂N₃O₂]⁺ | ~222.09 | Fragment corresponding to the nitrophenylpiperazine moiety |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. The following is a representative protocol that can be adapted for this synthesis.

Synthesis of this compound

Materials:

-

1-fluoro-2-nitro-4-(piperazin-1-yl)benzene (or chloro-derivative)

-

Piperidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-fluoro-2-nitro-4-(piperazin-1-yl)benzene (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and analytical workflow for the target compound.

This guide provides a comprehensive starting point for researchers interested in this compound. While direct experimental data is currently sparse, the provided analysis of a close analog and theoretical predictions offer a solid foundation for future work. The outlined synthetic protocol is based on established chemical principles and should be readily adaptable in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel.

An In-Depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine derivatives and their analogs, a class of compounds with potential applications in the field of neuroscience. The core structure, characterized by a piperazine ring linked to a nitrophenyl group further substituted with a piperidine moiety, presents a unique scaffold for the development of novel therapeutic agents. This document details the synthetic chemistry, biological activities, and potential mechanisms of action of these compounds, with a focus on their relevance to central nervous system (CNS) disorders. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of drugs targeting the central nervous system.[1] Its ability to be readily substituted at its two nitrogen atoms allows for the fine-tuning of pharmacological properties. The incorporation of a 1-(4-nitrophenyl)piperazine structure has been explored for its potential in developing psychoactive drugs, including antidepressants and anxiolytics.[2] The further addition of a piperidine ring to this core, as seen in the this compound scaffold, offers a novel chemical space for the design of compounds with specific receptor affinities and functional activities. This guide aims to consolidate the available scientific knowledge on this particular class of compounds.

Synthetic Chemistry

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic approach is outlined below, based on established methods for the synthesis of related phenylpiperazine derivatives.

A plausible synthetic route would begin with a commercially available substituted nitrobenzene. A key step involves the nucleophilic aromatic substitution (SNAr) reaction to introduce the piperidine and piperazine moieties onto the phenyl ring.

General Synthetic Workflow:

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 1-(4-substituted phenyl)piperazine hydrochloride derivative

This protocol is adapted from a general method for the synthesis of similar compounds and may require optimization for the specific target molecule.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the starting aryl halide (e.g., 4-bromo-1-nitro-2-(piperidin-1-yl)benzene) (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent such as 1-butanol.

-

Reaction Conditions: Add a base, such as potassium carbonate, to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it while hot.

-

Purification: Cool the filtrate to allow the product to crystallize. Filter the solid product and wash it successively with the reaction solvent and then ether.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like methanol and add a saturated solution of hydrogen chloride in methanol. The hydrochloride salt will precipitate out and can be collected by filtration.[4]

Biological Activity and Pharmacological Profile

Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly dopamine (D2) and serotonin (5-HT1A) receptors.[5] These receptors are key targets for antipsychotic medications. Atypical antipsychotics often exhibit a mixed D2/5-HT1A receptor profile, which is believed to contribute to their improved side-effect profile compared to typical antipsychotics.[6]

While specific quantitative data for this compound is not extensively available in the public domain, the structural similarity to known antipsychotic agents suggests its potential activity at these receptors. The nitro group and the piperidine substituent can significantly influence the electronic and steric properties of the molecule, thereby affecting its receptor binding affinity and functional activity.

Potential Signaling Pathways

The therapeutic effects of antipsychotic drugs are often mediated through the modulation of intracellular signaling pathways. One of the key pathways implicated in the action of antipsychotics is the PI3K/Akt/GSK-3β signaling cascade.[7][8] This pathway plays a crucial role in neuronal survival, plasticity, and neurotransmission.

PI3K/Akt/GSK-3β Signaling Pathway in Antipsychotic Action:

Figure 2: The PI3K/Akt/GSK-3β signaling pathway and its modulation by antipsychotic drugs.[7][8]

Antipsychotics, by antagonizing D2 receptors, can influence this pathway, leading to downstream effects that may contribute to their therapeutic efficacy.[7] It is hypothesized that this compound derivatives may also exert their effects through modulation of this or related signaling cascades.

In Vitro and In Vivo Evaluation

To characterize the pharmacological profile of this compound derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Assays

4.1.1. Receptor Binding Assays

Radioligand binding assays are crucial for determining the affinity of the compounds for various receptors, particularly D2 and 5-HT1A receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol is a general guideline and may need to be adapted based on the specific receptor and radioligand used.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., CHO or HEK-293 cells transfected with human D2 or 5-HT1A receptors).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, containing necessary ions and additives.

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

Separation: After incubation, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities (Hypothetical Data)

| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) |

| Reference Drug (e.g., Risperidone) | 1.5 | 5.2 |

| Analog 1 | 10.3 | 25.8 |

| Analog 2 | 5.8 | 15.1 |

| Analog 3 | 2.1 | 8.9 |

In Vivo Assays

In vivo models are used to assess the potential antipsychotic activity and side-effect profile of the compounds.

4.2.1. Amphetamine-Induced Hyperlocomotion

This model is used to predict the efficacy of antipsychotic drugs in treating the positive symptoms of psychosis.[9]

Experimental Workflow: Amphetamine-Induced Hyperlocomotion Test

Figure 3: Workflow for the amphetamine-induced hyperlocomotion test.

4.2.2. Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.[10]

Experimental Protocol: Bar Test for Catalepsy

-

Drug Administration: Administer the test compound or a reference drug (e.g., haloperidol) to rats or mice.

-

Testing: At a specified time after drug administration (e.g., 60 minutes), gently place the forepaws of the animal on a horizontal bar raised to a specific height (e.g., 9 cm for rats).

-

Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A longer duration indicates a cataleptic state.

-

Scoring: A cut-off time (e.g., 180 seconds) is typically used. The intensity of catalepsy can be scored based on the time the posture is maintained.[2]

Structure-Activity Relationships (SAR)

While a detailed SAR for the this compound series is not yet established, some general principles from related phenylpiperazine and piperidine derivatives can be considered:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact receptor affinity and selectivity. Electron-withdrawing groups like the nitro group can influence the electronic properties of the piperazine nitrogen.[5]

-

The Piperidine Moiety: The presence and substitution pattern of the piperidine ring can affect the overall lipophilicity and conformation of the molecule, which in turn influences its ability to cross the blood-brain barrier and bind to its target receptors.

-

The Piperazine Linker: Modifications to the piperazine ring can modulate the compound's interaction with the receptor binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. The available literature on related structures suggests that these derivatives are likely to interact with key neurotransmitter systems implicated in psychiatric disorders. Further research is warranted to synthesize and characterize a library of these analogs to establish a clear structure-activity relationship. Comprehensive in vitro and in vivo pharmacological profiling will be essential to determine their therapeutic potential and side-effect liability. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and guide the development of safer and more effective treatments for CNS disorders.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]